N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide
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Overview
Description
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide is an organic compound with a complex structure that includes a chloro-nitrophenyl group, an aminoethyl linkage, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide typically involves multiple steps:
Nitration and Chlorination: The starting material, 4-chloro-2-nitroaniline, is synthesized by nitration of chlorobenzene followed by reduction.
Amidation: The 4-chloro-2-nitroaniline is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 4-amino-2-nitrophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized aminoethyl derivatives.
Scientific Research Applications
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-chlorobenzamide
- N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-bromobenzamide
- N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide
Uniqueness
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3/c16-11-3-6-13(14(9-11)20(22)23)18-7-8-19-15(21)10-1-4-12(17)5-2-10/h1-6,9,18H,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDLGZDSNOZGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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